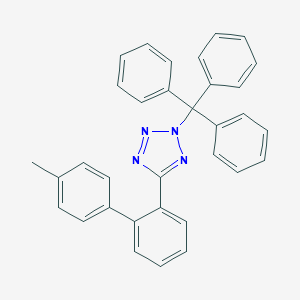
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene
Descripción general
Descripción
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C33H26N4 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of trityl azide with appropriate benzene derivatives. The tetrazole moiety is crucial for the biological activity of this compound, as tetrazoles are known to exhibit diverse pharmacological effects. The synthetic pathway generally follows these steps:
- Formation of Trityltetrazole : Trityl azide reacts with a suitable precursor to form the tetrazole ring.
- Benzene Substitution : The tetrazole is then substituted at the 5-position to yield the final product.
This compound exhibits various biological activities through multiple mechanisms:
- Antihypertensive Effects : Similar to other tetrazole-containing compounds, it may act as an angiotensin II receptor antagonist, potentially lowering blood pressure by inhibiting vasoconstriction.
- Antitumor Activity : Preliminary studies suggest that this compound may selectively target tumor cells, enhancing its therapeutic efficacy against certain cancers.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:
-
Anticancer Activity : In vitro studies demonstrated that tetrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. These effects are often attributed to induction of apoptosis and inhibition of cell proliferation.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction PC-3 (Prostate) 20 Cell cycle arrest - Antihypertensive Studies : Compounds similar to this compound have been shown to effectively lower blood pressure in animal models by antagonizing angiotensin II receptors.
- Neuroprotective Effects : Some tetrazole derivatives have been reported to possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
5-[2-(4-methylphenyl)phenyl]-2-trityltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-36-37(35-32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKTVBDAUALDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details

















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














